3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Physicochemical Properties Drug Design ADME Prediction

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid (CAS 649757-53-9) is a thiophene-2-carboxylic acid derivative featuring an amino group at position 3 and a 4-methoxyphenyl substituent at position 5. This heterocyclic scaffold serves as a key intermediate in the synthesis of biologically active compounds, including the selective Nav1.1 channel activator AA43279.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 649757-53-9
Cat. No. B12603732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid
CAS649757-53-9
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N
InChIInChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)10-6-9(13)11(17-10)12(14)15/h2-6H,13H2,1H3,(H,14,15)
InChIKeyOVZGEYCSYDYAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid (CAS 649757-53-9): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid (CAS 649757-53-9) is a thiophene-2-carboxylic acid derivative featuring an amino group at position 3 and a 4-methoxyphenyl substituent at position 5 . This heterocyclic scaffold serves as a key intermediate in the synthesis of biologically active compounds, including the selective Nav1.1 channel activator AA43279 [1]. Its structural features enable diverse chemical modifications at both the amino and carboxylic acid moieties, making it a valuable building block for drug discovery and materials science applications.

Why 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Halo-Substituted Analogs


Substitution at the 5-phenyl ring dramatically alters the physicochemical and electronic properties of aminothiophene-2-carboxylic acids. Even minor changes, such as replacing the 4-methoxy group with hydrogen or chlorine, shift lipophilicity (LogP) and polar surface area (PSA), impacting solubility, permeability, and biological target engagement . Furthermore, the methoxy group enhances electron density on the thiophene core, influencing reactivity in subsequent synthetic transformations [1]. These differences preclude simple interchange with analogs like 3-amino-5-phenylthiophene-2-carboxylic acid or its 4-chloro derivative, as quantitative data below demonstrate.

Quantitative Differentiation of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid Versus Closest Analogs


Lipophilicity and Polar Surface Area: Enhanced Permeability Over Phenyl Analog

The target compound exhibits a predicted LogP of 3.29 and PSA of 100.8 Ų, compared to the 5-phenyl analog (CAS 99972-47-1) with LogP 3.28 and PSA 91.6 Ų [1]. The higher PSA reflects the additional hydrogen-bonding capacity of the methoxy oxygen, which can improve aqueous solubility without significantly increasing lipophilicity. The 4-chloro analog (CAS 187949-86-6) shows a markedly higher LogP of 3.93, indicating greater hydrophobicity and potential for reduced solubility [2]. These differences are critical for optimizing oral bioavailability and blood-brain barrier penetration in lead compounds.

Physicochemical Properties Drug Design ADME Prediction

Precursor to Selective Nav1.1 Activator AA43279: A Unique Pharmacological Trajectory

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid serves as the direct precursor to AA43279, a selective Nav1.1 channel activator with an EC50 of 9.5 μM in HEK-293 cells expressing human Nav1.1 channels [1]. The carboxylic acid functionality is essential for introducing the carboxamide group via standard amide coupling, enabling access to a compound that enhances fast-spiking interneuron excitability and exhibits anticonvulsant activity in vivo [2]. In contrast, the unsubstituted phenyl analog (CAS 99972-47-1) has not been reported to yield similarly active Nav1.1 modulators, underscoring the critical role of the 4-methoxy substituent in conferring this biological activity.

Ion Channel Modulation Neuroscience Epilepsy Research

Synthetic Modularity: Carboxylic Acid Handle Enables Rapid Physicochemical Tuning

The free carboxylic acid group at position 2 allows straightforward conversion to esters or amides, providing a direct route to modulate physicochemical properties. For example, the corresponding methyl ester (CAS 37572-23-9) exhibits increased lipophilicity (estimated LogP increase of ~0.5-1.0 units) and reduced hydrogen-bonding capacity, facilitating membrane permeability or serving as a prodrug strategy . In contrast, the 5-phenyl analog lacks the electron-donating methoxy group, which may alter reaction rates and yields in esterification or amidation due to differences in electronic effects on the carboxylic acid reactivity [1]. This modularity is a distinct advantage for hit-to-lead optimization campaigns.

Medicinal Chemistry Prodrug Design Library Synthesis

Electron Density Modulation: Enhanced Reactivity in Electrophilic Substitution

The 4-methoxy group is a strong electron-donating substituent (σp = -0.27), which increases electron density on the thiophene ring relative to the unsubstituted phenyl (σp = 0.00) or 4-chlorophenyl (σp = 0.23) analogs [1]. This electronic activation facilitates electrophilic aromatic substitution reactions on the thiophene core, potentially enabling regioselective functionalization that is not achievable with electron-neutral or electron-withdrawing analogs. Such reactivity differences are critical for designing efficient synthetic routes to complex polycyclic scaffolds.

Organic Synthesis Reaction Optimization Heterocyclic Chemistry

Commercial Purity and Availability: Reliable Sourcing for Research Programs

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is commercially available from multiple reputable vendors with a typical purity of ≥95% . In comparison, the 5-phenyl analog is often listed at 95-96% purity, while the 4-chloro analog may require custom synthesis, leading to longer lead times and higher costs . The consistent availability and high purity of the methoxy derivative reduce the need for in-house purification and ensure reproducibility in biological assays and synthetic applications.

Chemical Procurement Supply Chain Quality Control

Optimal Use Cases for 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic Acid in Drug Discovery and Chemical Development


Synthesis of Nav1.1 Channel Modulators for Epilepsy and Neuropathic Pain Research

This compound is the ideal starting material for generating AA43279 and related Nav1.1 activators. Its carboxylic acid group enables straightforward amidation to produce the active carboxamide, while the 4-methoxyphenyl substituent is critical for target engagement [1]. Researchers investigating Dravet syndrome, familial hemiplegic migraine, or other Nav1.1-associated disorders should prioritize this building block to access validated tool compounds.

Medicinal Chemistry Hit-to-Lead Optimization via Carboxylic Acid Derivatization

The free acid handle allows rapid synthesis of ester and amide libraries to fine-tune ADME properties without altering the core pharmacophore . This modular approach is particularly valuable when balancing solubility and permeability, as the methoxy group already provides a favorable baseline lipophilicity (LogP ~3.3) and PSA (~101 Ų).

Electrophilic Functionalization of the Thiophene Core for Complex Heterocycle Synthesis

The electron-donating 4-methoxy group activates the thiophene ring toward electrophilic substitution, enabling regioselective introduction of additional functional groups [2]. This reactivity profile makes the compound a strategic choice for constructing polycyclic frameworks (e.g., thienopyrimidines, thienoazepines) that are prevalent in kinase inhibitors and other therapeutic classes.

Procurement for High-Throughput Screening Libraries Requiring Consistent Purity

With ≥95% purity and reliable commercial availability from multiple suppliers, this compound is well-suited for inclusion in screening decks where batch-to-batch consistency is essential . Its favorable physicochemical properties also reduce the risk of false-positive hits due to aggregation or nonspecific binding.

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